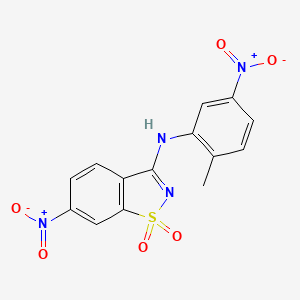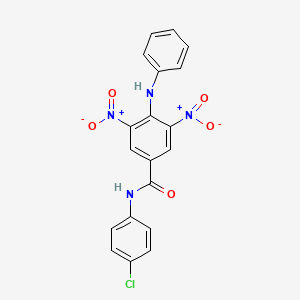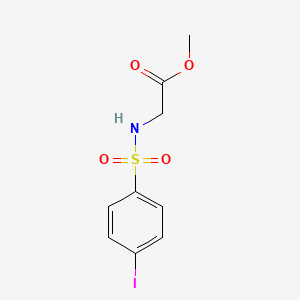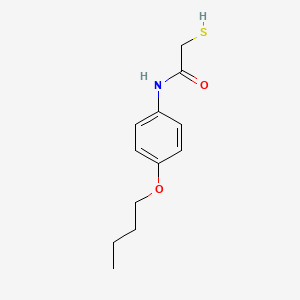![molecular formula C23H23N3O2S B11542747 N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542747.png)
N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of naphthalene, quinoline, and acetohydrazide moieties
Preparation Methods
The synthesis of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual components. The naphthalene derivative can be synthesized through Friedel-Crafts alkylation, while the quinoline derivative can be prepared via Skraup synthesis. The final step involves the condensation of these derivatives with acetohydrazide under acidic or basic conditions to form the target compound .
Chemical Reactions Analysis
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The compound’s unique structure allows it to bind to these targets with high specificity, thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds to N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE include:
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Naphthalene derivatives: These compounds share the naphthalene moiety and are used in similar applications.
Acetohydrazide derivatives: These compounds share the acetohydrazide moiety and are used in medicinal chemistry.
The uniqueness of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE lies in its combination of these three moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23N3O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(E)-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C23H23N3O2S/c1-15-11-17-13-18(28-2)8-9-19(17)20(12-15)25-26-22(27)14-29-21-7-3-5-16-6-4-10-24-23(16)21/h3-10,13,15H,11-12,14H2,1-2H3,(H,26,27)/b25-20+ |
InChI Key |
XLVCSBJAYQLGGF-LKUDQCMESA-N |
Isomeric SMILES |
CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CSC3=CC=CC4=C3N=CC=C4)/C1 |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CSC3=CC=CC4=C3N=CC=C4)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11542676.png)
![N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542690.png)

![N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11542711.png)
![methyl 4-({[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11542717.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542724.png)
![3,4-dibromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B11542731.png)



![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)](/img/structure/B11542744.png)

![N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11542762.png)
